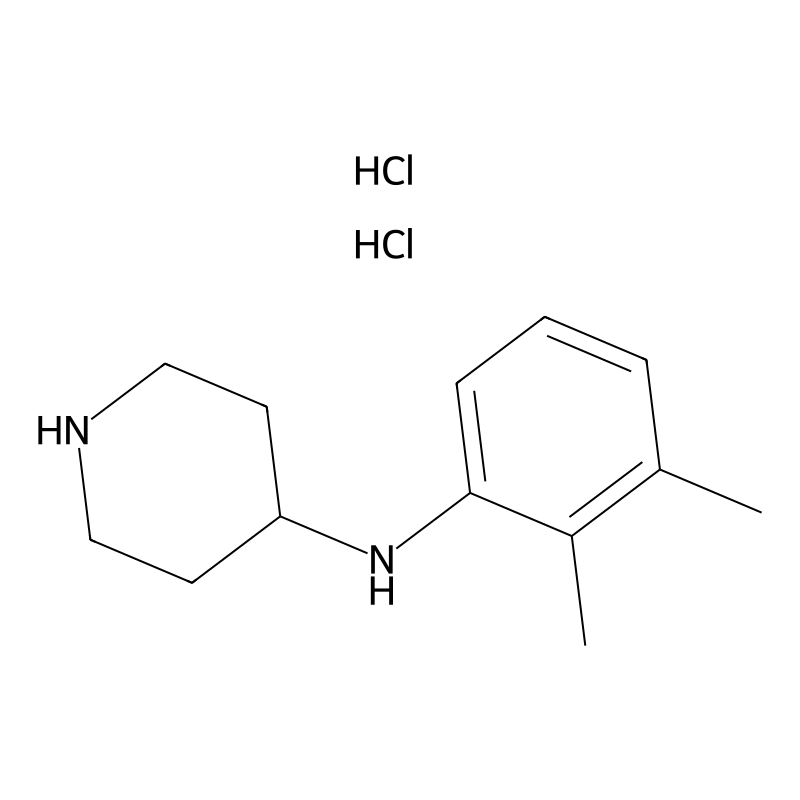

(2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with a dimethylphenyl group and an amine functional group. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the compound, enhancing its solubility and stability in aqueous environments. This compound's structural complexity allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.

The chemical reactivity of (2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride can be analyzed through several types of reactions:

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, potentially forming new bonds with electrophiles.

- Acid-Base Reactions: As a basic amine, it can react with acids, forming salts (as seen in its dihydrochloride form).

- Condensation Reactions: The amine can undergo condensation reactions with carbonyl compounds to form imines or amides.

These reactions are crucial for understanding the compound's potential transformations and applications in synthetic organic chemistry.

The biological activity of (2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride has been investigated using computer-aided prediction methods, which assess its pharmacological profiles based on structural characteristics. Compounds with similar structures often exhibit activity against various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways . Specific studies have indicated that this compound may possess properties relevant to neuropharmacology, potentially acting as a modulator for certain neurotransmitter systems.

Synthesis of (2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride typically involves several steps:

- Formation of the Piperidine Ring: Starting from appropriate precursors (e.g., 1,3-dimethylbenzene), the piperidine ring can be synthesized through cyclization reactions.

- Amine Substitution: The introduction of the amine group can be achieved through nucleophilic substitution reactions involving suitable halogenated compounds.

- Salt Formation: The final step involves reacting the free base form of the compound with hydrochloric acid to yield the dihydrochloride salt.

These methods highlight the synthetic versatility and potential pathways for producing this compound in a laboratory setting.

(2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride has potential applications in:

- Pharmaceutical Development: As a lead compound for developing drugs targeting neurological disorders.

- Research: Utilized in studies focusing on receptor interactions and enzyme inhibition.

- Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving (2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride often focus on its binding affinity to various biological targets. Techniques such as molecular docking and in vitro assays are employed to evaluate its effectiveness against specific receptors or enzymes. These studies help elucidate the compound's mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with (2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride. Here is a comparison highlighting their unique features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (1-Methyl-piperidin-4-yl)-phenyl-methanone | Contains a methanone group; less steric hindrance | Moderate activity against dopamine receptors |

| 1-(2-Methylphenyl)-piperidin-4-amine | Similar piperidine structure; additional methyl substitution | Potentially higher selectivity for serotonin receptors |

| N,N-Dimethyl-piperidin-4-amines | Dimethyl substitution on nitrogen; more lipophilic | Enhanced permeability across membranes |

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring (C₅H₁₁N) bonded to a 2,3-dimethylphenyl group at the nitrogen atom. The dihydrochloride salt form introduces two chloride counterions, stabilizing the protonated amine group. Key structural features include:

- Piperidine ring: A saturated heterocycle with one nitrogen atom.

- 2,3-Dimethylphenyl substituent: An aromatic ring with methyl groups at positions 2 and 3.

- Dihydrochloride salt: Enhances aqueous solubility via ionic interactions.

The molecular formula is C₁₃H₂₂Cl₂N₂, with a molecular weight of 277.24 g/mol.

Structural Analysis Techniques

- Nuclear Magnetic Resonance (NMR): Confirms proton environments and connectivity. For example, the methyl groups on the phenyl ring appear as singlets in the ¹H NMR spectrum.

- Mass Spectrometry (MS): Validates the molecular ion peak at m/z 277.24.

- X-ray Crystallography: Resolves spatial arrangement, though no published data exists for this specific compound.